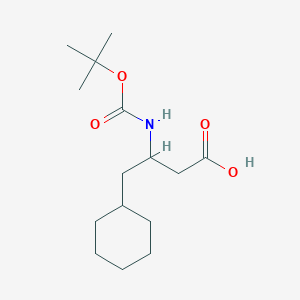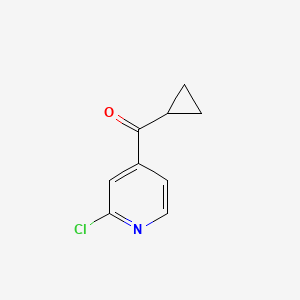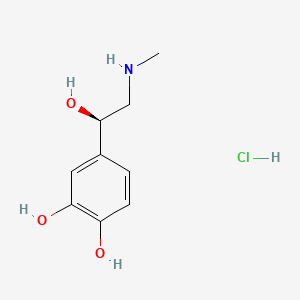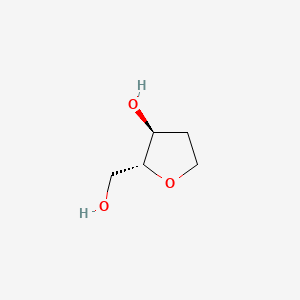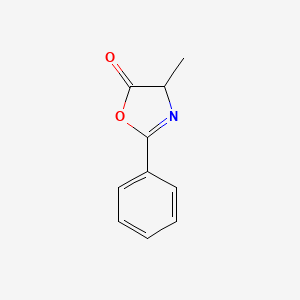
4-Methyl-2-phenyl-2-oxazoline-5-one
Descripción general
Descripción
4-Methyl-2-phenyl-2-oxazoline-5-one is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of oxazolines, such as this compound, can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . This process is typically carried out at room temperature and results in the stereospecific formation of oxazolines .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazoline ring with a methyl group attached to the 4th carbon and a phenyl group attached to the 2nd carbon .Chemical Reactions Analysis
Oxazolines can be oxidized to form the corresponding oxazoles. This oxidative aromatization is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Physical And Chemical Properties Analysis
This compound has a density of 1.21g/cm3 and a boiling point of 254.9ºC at 760mmHg . It is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Oxazoline-containing ligands, which likely include derivatives like 4-Methyl-2-phenyl-2-oxazoline-5-one, play a crucial role in asymmetric catalysis. They are derived from chiral amino alcohols and have become one of the most successful and versatile classes of ligands due to their ready accessibility, modular nature, and applicability in a wide range of metal-catalyzed transformations. These ligands, by virtue of being in close proximity to the metal active site, significantly influence the stereochemical outcome of reactions. Recent applications in asymmetric synthesis demonstrate the continuous development and success of these ligands in homogeneous metal-catalyzed asymmetric synthesis, reflecting their importance in creating enantioselective products which are crucial in the pharmaceutical industry (Hargaden & Guiry, 2009).
Antioxidant Activity Analysis
The compound's potential influence on antioxidant activity analysis is indirect but relevant through the methodology applied in determining antioxidant capacities in various fields. Techniques like ORAC, HORAC, TRAP, and TOSC tests are pivotal in assessing the antioxidant properties of compounds, which could include oxazoline derivatives in pharmacological and food engineering contexts. These methods are based on spectrophotometry, utilizing characteristic color changes or discolouration to monitor reaction processes (Munteanu & Apetrei, 2021).
Further Developments in Catalysis
Further studies have expanded on the applications of oxazoline-containing ligands in asymmetric catalysis, covering the period from 2009 to 2018. This comprehensive overview illustrates the evolution of ligand architectural design, from mono- to tetra-oxazoline variations, showcasing their significant applications in enantioselective reactions. This indicates a broadened scope of oxazoline derivatives in catalysis, underscoring their potential in facilitating complex asymmetric synthesis processes (Connon et al., 2021).
Safety and Hazards
Direcciones Futuras
The synthesis and study of oxazoline derivatives, including 4-Methyl-2-phenyl-2-oxazoline-5-one, continue to be an active area of research due to their wide range of applications in fields such as pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Future research will likely focus on developing new synthetic methods and exploring the biological activities of these compounds .
Mecanismo De Acción
Target of Action
Oxazoline compounds, in general, are known for their biological activities . They have been used in various fields, including pharmaceuticals, industrial, natural product chemistry, and polymers .
Mode of Action
For instance, they can undergo regioselective cycloaddition activated by visible light . This interaction leads to changes in the molecular structure of the target, which can influence its function.
Biochemical Pathways
Oxazoline compounds are known to play vital roles in many fields, including medicinal chemistry, catalysis, material science, and polymers . They are involved in various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .
Result of Action
Oxazoline compounds are known for their biological activities . They can induce changes at the molecular and cellular levels, which can lead to various biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-phenyl-2-oxazoline-5-one. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets. For instance, it is recommended that this compound be stored at a temperature of 2-8°C .
Propiedades
IUPAC Name |
4-methyl-2-phenyl-4H-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPTWKXNGPGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920435 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90361-55-0 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90361-55-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




